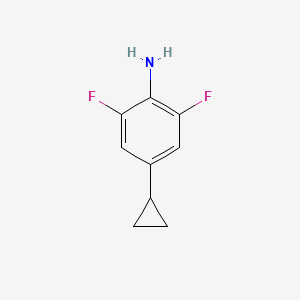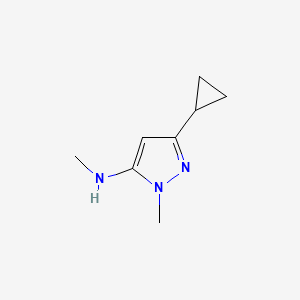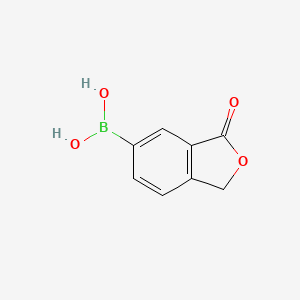![molecular formula C16H16N2O4 B15304307 benzyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B15304307.png)
benzyl N-[2-(4-nitrophenyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and chemical synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(4-nitrophenyl)ethyl]carbamate typically involves the nucleophilic substitution reaction of benzyl chloroformate with 2-(4-nitrophenyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of automated reactors and in-line monitoring systems ensures consistent product quality and minimizes the environmental impact of the manufacturing process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Aminophenyl)ethylamine.
Reduction: Benzyl alcohol and 2-(4-nitrophenyl)ethylamine.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its antimicrobial and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzyl N-[2-(4-nitrophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbamate linkage can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Lacks the nitrophenyl group, making it less reactive in electron transfer reactions.
N-(4-Nitrophenyl)ethyl carbamate: Lacks the benzyl group, resulting in different lipophilicity and bioavailability properties.
4-Nitrophenyl carbamate: Lacks the ethyl linkage, affecting its overall molecular structure and reactivity.
Uniqueness
Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate is unique due to the combination of its benzyl, nitrophenyl, and carbamate groups This unique structure imparts specific chemical reactivity, biological activity, and physicochemical properties that distinguish it from other carbamate derivatives
Propiedades
Fórmula molecular |
C16H16N2O4 |
|---|---|
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
benzyl N-[2-(4-nitrophenyl)ethyl]carbamate |
InChI |
InChI=1S/C16H16N2O4/c19-16(22-12-14-4-2-1-3-5-14)17-11-10-13-6-8-15(9-7-13)18(20)21/h1-9H,10-12H2,(H,17,19) |
Clave InChI |
CRYZSMNZLSDLBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B15304232.png)
![2-[4-(4-hydroxyphenyl)-2,2-dimethylpiperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B15304234.png)
![tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B15304248.png)

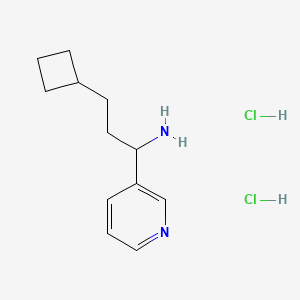
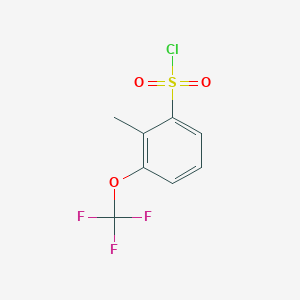

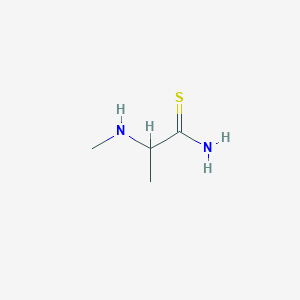
![1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylicacidhydrochloride](/img/structure/B15304282.png)
